N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chloro substituent, and a dioxido-thiazinan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:
Acylation Reaction:
Halogenation: The addition of the chloro substituent to the benzene ring.
Cyclization: Formation of the thiazinan ring through intramolecular reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- N-(3-acetylphenyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide
Uniqueness: N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)14-5-4-6-15(11-14)21-19(24)17-12-16(7-8-18(17)20)22-9-2-3-10-27(22,25)26/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHPRKMODLJOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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